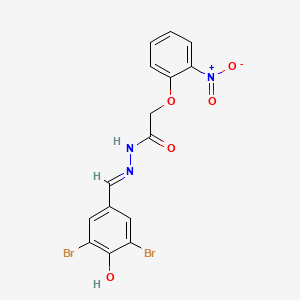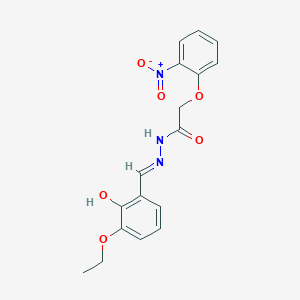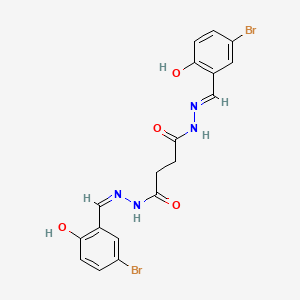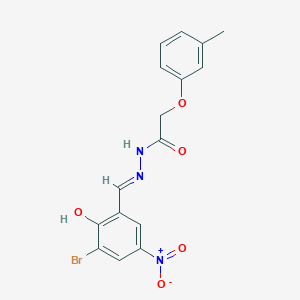
N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide
Overview
Description
N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as DBHAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. DBHAN is a hydrazone derivative that is synthesized from the reaction of 3,5-dibromo-4-hydroxybenzaldehyde and 2-(2-nitrophenoxy) acetic acid hydrazide.
Scientific Research Applications
N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has potential applications in various fields such as medicine, agriculture, and industry. In the field of medicine, N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been reported to possess anti-inflammatory, antioxidant, and anticancer activities. N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been shown to inhibit the growth of various bacteria and fungi and has potential applications as a broad-spectrum antimicrobial agent. In the field of agriculture, N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been reported to possess herbicidal and insecticidal activities and has potential applications as a biopesticide. In the field of industry, N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been reported to possess dyeing and corrosion inhibition properties and has potential applications in the textile and metal industries.
Mechanism of Action
The mechanism of action of N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood. However, it is believed that N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and DNA. N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and tyrosinase. N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been shown to interact with various receptors such as estrogen receptors and adenosine receptors. N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been reported to possess various biochemical and physiological effects. N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been reported to inhibit the proliferation of cancer cells and induce apoptosis. N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been shown to inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments include its broad-spectrum antimicrobial activity, anti-inflammatory and antioxidant activities, and potential applications in various fields such as medicine, agriculture, and industry. The limitations of using N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
The future directions for N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide research include the development of new synthetic methods for N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide derivatives with improved properties such as solubility and bioavailability. The potential applications of N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in the treatment of various diseases such as cancer, inflammation, and microbial infections should be further investigated. The mechanism of action of N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide should be further elucidated to identify its cellular targets and pathways. The toxicity and safety profile of N'-(3,5-dibromo-4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide should be further investigated to determine its potential applications in medicine and agriculture.
properties
IUPAC Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N3O5/c16-10-5-9(6-11(17)15(10)22)7-18-19-14(21)8-25-13-4-2-1-3-12(13)20(23)24/h1-7,22H,8H2,(H,19,21)/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOSKKHPCSTUOA-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-4-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-buten-2-one](/img/structure/B3726868.png)
![3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione](/img/structure/B3726874.png)
![3-(2-furyl)-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B3726877.png)






![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3726922.png)
![diethyl 2,2'-[(3,3'-dichloro-4,4'-biphenyldiyl)di-2-hydrazinyl-1-ylidene]bis(3-oxobutanoate)](/img/structure/B3726923.png)

